molecular formula C7H14ClNO3 B12952254 cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride

cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride

Cat. No.: B12952254
M. Wt: 195.64 g/mol
InChI Key: KWMSQCYOHBPXCM-IBTYICNHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride: is a chemical compound with the molecular formula C₇H₁₄ClNO₃. It belongs to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

  • Piperidine-containing compounds play a crucial role in drug design and are present in various pharmaceutical classes and natural alkaloids.
  • In this article, we’ll explore its synthesis, chemical properties, applications, and mechanism of action.
  • Preparation Methods

  • Chemical Reactions Analysis

    • cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type. For example, the reduction step typically involves hydrogen transfer via a metal catalyst.
    • Major products formed from these reactions include substituted piperidines and related derivatives.
  • Scientific Research Applications

    • Researchers have explored the applications of cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride in various fields.
    • In chemistry, it serves as a building block for drug design due to its piperidine moiety.
    • In biology and medicine, it may be used as a precursor for developing pharmaceutical compounds.
    • In industry, it could find applications in fine chemicals synthesis or as an intermediate in organic synthesis.
  • Mechanism of Action

    • The exact mechanism by which cis-4-Methoxypiperidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application.
    • For example, if used as a drug, it may interact with specific molecular targets or pathways, leading to therapeutic effects.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • While there are limited direct comparisons available, we can highlight its uniqueness based on its specific chemical structure and reactivity.
    • Similar compounds in the piperidine family may include other piperidine derivatives with varying substituents or functional groups.
    • detailed comparative studies would be necessary to provide a comprehensive list of similar compounds.

    Properties

    Molecular Formula

    C7H14ClNO3

    Molecular Weight

    195.64 g/mol

    IUPAC Name

    (2S,4R)-4-methoxypiperidine-2-carboxylic acid;hydrochloride

    InChI

    InChI=1S/C7H13NO3.ClH/c1-11-5-2-3-8-6(4-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m1./s1

    InChI Key

    KWMSQCYOHBPXCM-IBTYICNHSA-N

    Isomeric SMILES

    CO[C@@H]1CCN[C@@H](C1)C(=O)O.Cl

    Canonical SMILES

    COC1CCNC(C1)C(=O)O.Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.